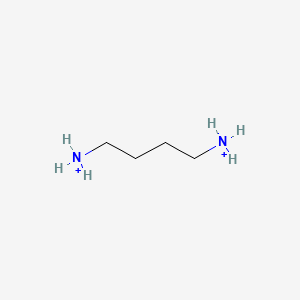

1,4-Butanediammonium

Description

Properties

Molecular Formula |

C4H14N2+2 |

|---|---|

Molecular Weight |

90.17 g/mol |

IUPAC Name |

4-azaniumylbutylazanium |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2 |

InChI Key |

KIDHWZJUCRJVML-UHFFFAOYSA-P |

SMILES |

C(CC[NH3+])C[NH3+] |

Canonical SMILES |

C(CC[NH3+])C[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Butanediammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediammonium, the dication of putrescine, is a fundamental biological molecule involved in crucial cellular processes. As the conjugate acid of 1,4-butanediamine (putrescine), it is the predominant form at physiological pH.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its common salt forms. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology.

Core Physical and Chemical Properties

This compound is an alkane-alpha,omega-diammonium(2+) cation. Its properties are typically studied in the form of its salts, such as the dichloride, dibromide, or diiodide. The presence of two charged ammonium (B1175870) groups dictates its high polarity, water solubility, and crystalline nature.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 4-azaniumylbutylazanium |

| Synonyms | This compound, putrescinium(2+), putrescinium dication, butane-1,4-diaminium |

| Molecular Formula | C₄H₁₄N₂²⁺ |

| Molecular Weight | 90.17 g/mol [1] |

| CAS Number | 333-93-7 (for dichloride salt) |

| Canonical SMILES | C(CC[NH3+])C[NH3+] |

| InChIKey | KIDHWZJUCRJVML-UHFFFAOYSA-P |

Physicochemical Data

The following table summarizes key quantitative data for common salts of this compound.

| Property | This compound Dichloride | This compound Dibromide | This compound Diiodide |

| Molecular Formula | C₄H₁₄Cl₂N₂ | C₄H₁₄Br₂N₂ | C₄H₁₄I₂N₂ |

| Molecular Weight | 161.07 g/mol | 249.98 g/mol [2][3] | 343.98 g/mol [4] |

| Appearance | White crystalline solid | White powder[2][3] | Beige powder |

| Melting Point | >300 °C[5] | Not available | Not available |

| Boiling Point | Decomposes | Decomposes | Decomposes |

| Solubility in Water | 100 mg/mL[6] | Soluble | Soluble |

| Solubility in Ethanol (B145695) | Soluble | Soluble | Soluble |

Biological Significance and Signaling Pathways

This compound is the physiologically relevant form of putrescine, a key molecule in the polyamine metabolic pathway. Polyamines are essential for cell growth, differentiation, and proliferation.[1] Putrescine is the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.

The biosynthesis of putrescine, and by extension this compound, primarily occurs via the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).

Experimental Protocols

Synthesis of this compound Dichloride

This protocol describes the straightforward synthesis of this compound dichloride from 1,4-butanediamine (putrescine) and hydrochloric acid.

Materials:

-

1,4-butanediamine (putrescine)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (absolute)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, dissolve 1,4-butanediamine in a minimal amount of absolute ethanol in a beaker.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise to the cooled solution. A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold ethanol, followed by diethyl ether, to remove any unreacted starting material and residual acid.

-

Dry the resulting white crystalline solid under vacuum to obtain this compound dichloride.

Purification by Recrystallization

Materials:

-

Crude this compound dichloride

-

Ethanol

-

Deionized water

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound dichloride in a minimum amount of hot ethanol/water mixture. The optimal solvent ratio may need to be determined empirically, starting with a high ethanol concentration.[7][8]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Characterization Workflow

A logical workflow for the synthesis and characterization of this compound dichloride is presented below.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound salts. Spectra are typically recorded in D₂O due to the high solubility of the salts in water.

¹H NMR (400 MHz, D₂O):

-

δ ~3.1 ppm (triplet): Corresponds to the two methylene (B1212753) groups (CH₂) adjacent to the ammonium groups (-CH₂-NH₃⁺).

-

δ ~1.8 ppm (multiplet): Corresponds to the two central methylene groups (-CH₂-CH₂-).

¹³C NMR (100 MHz, D₂O):

-

δ ~39 ppm: Carbon atoms adjacent to the ammonium groups (C1 and C4).

-

δ ~24 ppm: Central carbon atoms (C2 and C3).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound dichloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | N-H stretching of the ammonium group (-NH₃⁺) |

| ~2900-3000 | C-H stretching of the methylene groups (CH₂) |

| ~1600 | N-H bending (asymmetric) of the ammonium group |

| ~1500 | N-H bending (symmetric) of the ammonium group |

| ~1470 | C-H bending (scissoring) of the methylene groups |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this compound salts. The dication itself (C₄H₁₄N₂²⁺) would have an m/z of 45.085. However, depending on the conditions, the singly charged species resulting from the association with an anion (e.g., [M+H]⁺, C₄H₁₃N₂⁺) or the neutral molecule may also be observed.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a molecule of significant biological interest. The tabulated data, experimental protocols, and visualizations are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for their work with this compound. The information presented on its synthesis, purification, and characterization provides a practical basis for further investigation into its roles in cellular processes and its potential as a target in therapeutic development.

References

1,4-Butanediammonium (Putrescine) as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, commonly known as putrescine, is a biogenic diamine that plays a crucial role in cellular physiology. As the dicationic form of 1,4-butanediamine, it is a fundamental human metabolite involved in a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] Polyamines like putrescine are essential for stabilizing DNA, RNA, and proteins, and they are integral to the regulation of gene expression and signal transduction.[2][3] Dysregulation of putrescine metabolism has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and renal failure, making it a significant area of interest for researchers and drug development professionals.[1][4] This technical guide provides an in-depth overview of this compound as a human metabolite, focusing on its physiological concentrations, metabolic pathways, and the experimental protocols for its quantification.

Quantitative Data: Physiological Concentrations of Putrescine

The concentration of putrescine in human tissues and fluids is tightly regulated. The following tables summarize the quantitative data on putrescine levels in various biological matrices from healthy individuals. It is important to note that these values can vary based on factors such as age, sex, diet, and health status.[5]

| Biological Matrix | Analyte | Concentration Range | Notes | Reference(s) |

| Serum | Putrescine | 0.24 ± 0.09 nmol/mL | Healthy normal subjects. | [1] |

| Putrescine | 10.13 µg/L | Individuals with normal kidney function. | [6] | |

| Putrescine | 0.014 ± 0.009 mg/L | Healthy control group in a diabetic foot study. | [7][8] | |

| Plasma | Putrescine | Below detection limit | In healthy individuals, often below the sensitivity of the method used. | [9] |

| Urine | Putrescine | 23.1 ± 7.1 µmol/g creatinine | Healthy adults. | [10] |

| Putrescine | 0.050 ± 0.014 mg/L | Healthy control group in a diabetic foot study. | [7][8] | |

| Cerebrospinal Fluid (CSF) | Putrescine | Concentrations decrease with age | Higher in infants and children. Specific mean values for healthy adults are not consistently reported. | [11] |

| Human Milk | Putrescine | 1 - 3 nmol/mL | Generally low and varies little during the first month of lactation. | [12] |

| Putrescine | ~70.0 nmol/dL | Mean value from a study on breast milk. | [13] | |

| Putrescine | Varies, but is a minor polyamine compared to spermidine (B129725) and spermine | Levels can be influenced by maternal diet. | [14][15] | |

| Semen | Putrescine | Present | Contributes to the characteristic odor. Specific concentration ranges in healthy individuals are not well-documented in the provided results. | [4] |

| Tissues | Putrescine | 2.2 ± 1.2 mg/kg | Normal tissue from a control group in a diabetic foot study. | [7][8] |

Metabolic Pathways

The homeostasis of putrescine is maintained through a balance of its biosynthesis, degradation, and transport.

Biosynthesis of Putrescine

In humans, putrescine is primarily synthesized from the amino acid L-ornithine through the action of the enzyme ornithine decarboxylase (ODC). This is the rate-limiting step in polyamine biosynthesis. A secondary pathway involves the conversion of L-arginine to agmatine (B1664431) by arginine decarboxylase (ADC), followed by the conversion of agmatine to putrescine by agmatinase.

Degradation of Putrescine

Putrescine is degraded through oxidative deamination catalyzed by diamine oxidase (DAO), also known as histaminase. This process converts putrescine to γ-aminobutyraldehyde, which is further oxidized to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

Experimental Protocols for Putrescine Quantification

Accurate quantification of putrescine in biological samples is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. These methods typically involve a derivatization step to enhance the chromatographic properties and detectability of polyamines.

Sample Preparation Workflow

Detailed Methodologies

Below are detailed protocols for the quantification of putrescine using HPLC with different derivatization agents.

1. HPLC Method with Benzoyl Chloride Derivatization

This method is suitable for the determination of putrescine and other polyamines in their benzoylated form.[6][10]

-

Sample Preparation and Deproteinization:

-

To 100 µL of the biological sample (e.g., serum supernatant after protein precipitation with 3% perchloric acid), add an internal standard (e.g., 1,6-diaminohexane).[10]

-

Sonicate the sample to release polyamines from protein aggregates.[10]

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.[10]

-

Collect the supernatant for derivatization.[10]

-

-

Derivatization Procedure:

-

To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.[10]

-

Vortex and incubate for 20 minutes at room temperature.[10]

-

Stop the reaction by adding 500 µL of a saturated NaCl solution.[10]

-

Extract the benzoylated polyamines with 500 µL of chloroform (B151607).[10]

-

Centrifuge at 10,000 x g for 10 minutes.[10]

-

Collect the chloroform phase, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase (e.g., 55% methanol (B129727) in water).[10]

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of methanol and water. For example, starting with 55:45 (v/v) methanol:water and increasing the methanol concentration over time.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detector at 254 nm.[10]

-

Injection Volume: 20 µL.[6]

-

2. HPLC Method with Dansyl Chloride Derivatization

Dansyl chloride is a fluorescent labeling agent that reacts with primary and secondary amino groups, allowing for sensitive detection of polyamines.[2][3][13][16]

-

Sample Preparation and Deproteinization:

-

Derivatization Procedure:

-

To 50 µL of the supernatant, add 50 µL of a 40 µM internal standard solution (e.g., 1,7-diaminoheptane).[13]

-

Add 200 µL of saturated sodium carbonate.[13]

-

Add 100 µL of 10 mg/mL dansyl chloride in acetone (B3395972).[16]

-

Incubate in a water bath at 70°C for 1 hour in the dark.[13][16]

-

Add 50 µL of 100 mg/mL proline to remove excess dansyl chloride and incubate for an additional 30 minutes.[16]

-

Evaporate the acetone under vacuum.[16]

-

Extract the dansylated polyamines with 400 µL of toluene (B28343).[16]

-

Vortex and centrifuge. The toluene phase is collected for analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, sometimes with an ion-pairing reagent like heptanesulfonic acid.[16]

-

Flow Rate: Typically 1-2.5 mL/min.[16]

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm.[16]

-

3. LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of polyamines, often without the need for derivatization.[17][18]

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent such as heptafluorobutyric acid (HFBA) to improve chromatographic separation.[18][19]

-

Ionization: Positive electrospray ionization (ESI).[19]

-

Detection: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[18][19]

-

Conclusion

This compound (putrescine) is a vital human metabolite whose concentration and metabolism are intricately linked to cellular health and disease. The ability to accurately quantify putrescine in biological samples is paramount for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies targeting the polyamine metabolic pathway. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working in this dynamic field.

References

- 1. Putrescine Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC ELSD Method for Analysis Putrescine on Obelisc R Column | SIELC Technologies [sielc.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. scholars.unh.edu [scholars.unh.edu]

- 17. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

Synthesis of 1,4-Butanediammonium Dication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 1,4-butanediammonium dication, also known as putrescine dihydrochloride (B599025). The document details common chemical synthesis routes, including quantitative data, experimental protocols, and a visual representation of the synthetic process. This information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Synthesis Pathways

The this compound dication is the protonated form of 1,4-diaminobutane (B46682) (putrescine) and is typically synthesized in a two-step process: the synthesis of 1,4-diaminobutane followed by its conversion to the dihydrochloride salt.

Synthesis of 1,4-Diaminobutane

Several methods exist for the synthesis of 1,4-diaminobutane, with common precursors being succinonitrile (B93025) and 1,4-dihalobutanes.

-

From Succinonitrile: The catalytic hydrogenation of succinonitrile is a widely used industrial method for producing 1,4-diaminobutane.[1] This process typically involves reacting succinonitrile with hydrogen gas in the presence of a catalyst, such as a cobalt or nickel-based catalyst, often with the addition of acetic anhydride. The resulting N,N'-diacetyl-1,4-diaminobutane is then hydrolyzed to yield 1,4-diaminobutane.[2]

-

Gabriel Synthesis from 1,4-Dihalobutanes: A classic laboratory-scale synthesis involves the reaction of 1,4-dibromobutane (B41627) with potassium phthalimide (B116566), followed by hydrolysis.[3] This method, a variation of the Gabriel synthesis, provides a reliable route to the primary diamine.

-

Biosynthesis: Metabolic engineering of microorganisms like Escherichia coli offers a renewable route to 1,4-diaminobutane.[1] This involves the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase.[1][4][5][6]

Formation of this compound Dication (1,4-Diaminobutane Dihydrochloride)

The most direct method for preparing the this compound dication is the reaction of 1,4-diaminobutane with hydrochloric acid.[7] This acid-base reaction results in the protonation of both primary amino groups to form the dication, which then precipitates as the dihydrochloride salt.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for 1,4-diaminobutane and its dihydrochloride salt.

| Precursor(s) | Reagents & Solvents | Reaction Conditions | Product | Yield | Reference |

| 1,4-Dibromobutane, Potassium Phthalimide | Acetone, Ethanol, 40% Methylamine (aq), HCl | Reflux, 12-15 hours for first step; Reflux, 4 hours for second step | 1,4-Diaminobutane | 38.7% - 59.4% (overall) | [3] |

| Succinonitrile | Co(OPiv)₂, CNtBu, TMDS, Ether, 1M HCl in Ether | 80°C, 24 hours | 1,4-Diaminobutane Dihydrochloride | Not Specified | [9] |

| 1,4-Diaminobutane | Toluene, Hydrogen Chloride gas | 15°C, 0.12 MPa, 3 hours | 1,4-Diaminobutane Dihydrochloride | Not Specified | [9] |

| 1,4-Diaminobutane | Chlorobenzene (B131634), Hydrogen Chloride gas | 0°C, 3 hours | 1,4-Diaminobutane Dihydrochloride | Not Specified | [9] |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diaminobutane via Gabriel Synthesis[3]

Step 1: Synthesis of 1,4-Diphthalimidobutane

-

To a 500 mL three-necked flask, add 10.90 g (0.05 mol) of 1,4-dibromobutane and 200-300 mL of acetone.

-

Stir the mixture at 70°C.

-

Add 22.20 g (0.12 mol) of potassium phthalimide to the flask.

-

Reflux the reaction mixture for 12-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the reaction mixture to collect the white precipitate.

-

Wash the solid with 20 mL of distilled water twice and dry to obtain 1,4-diphthalimidobutane.

Step 2: Hydrolysis to 1,4-Diaminobutane

-

In a 250 mL three-necked flask, combine the 1,4-diphthalimidobutane from the previous step with 100 mL of ethanol.

-

Add a 40% aqueous solution of methylamine.

-

Heat the mixture until all solids are dissolved, then continue to stir at reflux temperature for 0.5-4 hours until the solution turns a clear yellow.

-

Add 8 mL of concentrated hydrochloric acid and continue to reflux for an additional 3-9 hours.

-

Filter the reaction product.

-

Concentrate the filtrate until it becomes slightly viscous.

-

Neutralize the solution to pH 7 with solid NaOH.

-

Extract the aqueous layer three times with 50 mL of dichloromethane.

-

Dry the combined organic extracts with anhydrous sodium sulfate (B86663) overnight.

-

Remove the solvent by rotary evaporation.

-

Distill the remaining liquid under atmospheric pressure, collecting the fraction between 158-160°C to obtain pure 1,4-diaminobutane.

Protocol 2: Synthesis of 1,4-Diaminobutane Dihydrochloride from 1,4-Diaminobutane[9]

-

In a 5 L reactor equipped with a reflux condenser, stirrer, thermometer, and gas inlet tube, add 2000 g of chlorobenzene as the reaction solvent and begin stirring.

-

In a separate container, prepare a mixture of 200 g (2.3 mol) of 1,4-diaminobutane, 1 g of a polyester (B1180765) superplasticizer, and 1799 g of chlorobenzene.

-

Maintain the temperature inside the reactor at 0°C.

-

Introduce hydrogen chloride gas into the reactor at a rate of 120 L/h.

-

Simultaneously, feed the 1,4-diaminobutane mixture into the reactor using a peristaltic pump at a rate of 8 mL/min over 3 hours.

-

After the addition is complete, continue to bubble hydrogen chloride gas through the solution at a rate of 50 L/h for an additional 10 minutes to ensure complete reaction.

-

The resulting precipitate of 1,4-diaminobutane dihydrochloride can then be isolated by filtration and dried.

Mandatory Visualizations

Caption: Chemical synthesis of this compound dication.

References

- 1. Putrescine - Wikipedia [en.wikipedia.org]

- 2. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 3. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. This compound | C4H14N2+2 | CID 3452892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

The Biological Functions of Putrescine Dication: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Putrescine, the simplest of the polyamines, is a ubiquitous dication essential for cell growth, differentiation, and survival. Its levels are tightly regulated, and dysregulation is implicated in numerous pathological conditions, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the core biological functions of putrescine, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data on putrescine concentrations in various biological systems, detailed experimental protocols for its study, and visual representations of its key signaling pathways and associated experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target the multifaceted roles of putrescine.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine, are aliphatic polycations found in all living organisms.[1] At physiological pH, their amino groups are protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[2] Putrescine, a four-carbon diamine, is the precursor for the synthesis of the higher polyamines, spermidine and spermine.[3] The intracellular concentration of putrescine is meticulously controlled through a balance of biosynthesis, catabolism, and transport.[4] Dysregulation of putrescine homeostasis has been linked to a variety of diseases, making it a molecule of significant interest for therapeutic intervention.[2] This guide will delve into the critical biological functions of the putrescine dication, providing the technical details necessary for its advanced study.

Core Biological Functions of Putrescine

Role in Cell Proliferation and Growth

Putrescine is indispensable for cell proliferation.[5] It is involved in various stages of the cell cycle, and its depletion leads to cell growth arrest.[6] One of the key mechanisms by which putrescine promotes cell proliferation is through its influence on DNA, RNA, and protein synthesis.[7] Exogenous putrescine has been shown to stimulate the synthesis of these macromolecules in a dose-dependent manner.[7]

Involvement in Apoptosis

The role of putrescine in apoptosis, or programmed cell death, is complex and context-dependent. While essential for cell survival, excessive levels of putrescine can induce apoptosis.[8] Overexpression of a stable form of ornithine decarboxylase (ODC), the rate-limiting enzyme in putrescine biosynthesis, leads to a dramatic increase in intracellular putrescine and triggers apoptotic cell death.[8][9] This process is often associated with the activation of caspases, key executioners of apoptosis.[9] Conversely, depletion of putrescine can also sensitize cells to apoptotic stimuli.[10]

Regulation of Signaling Pathways

Putrescine has been identified as a key regulator of intracellular signaling pathways, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism.[7] Putrescine activates the mTOR pathway, leading to the phosphorylation of its downstream targets, such as the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This activation ultimately promotes protein synthesis and cell proliferation.[11]

Role in Cancer

Given its crucial role in cell proliferation, it is not surprising that putrescine metabolism is often dysregulated in cancer.[3][4] Many types of cancer exhibit elevated levels of polyamines and the enzymes involved in their biosynthesis.[4] This has led to the development of therapeutic strategies aimed at inhibiting polyamine synthesis, with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, being a prominent example.[7]

Neurological Functions

In the nervous system, putrescine has multifaceted roles. It can be a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] While some studies suggest a potential neuroprotective role for putrescine, high concentrations can be neurotoxic.[4][12] Dysregulation of putrescine levels has been implicated in various neurological disorders.[13]

Quantitative Data on Putrescine

The concentration of putrescine varies significantly across different cell types, tissues, and physiological states. The following tables summarize some of the reported quantitative data.

| Cell Line | Treatment | Putrescine Concentration (nmol/mg protein) | Reference |

| Human Prostate Cancer (LNCaP) | Control | ~2.0 | [14] |

| Human Prostate Cancer (LNCaP) | 10 µM DENSPM (24h) | ~0.5 | [14] |

| Human Prostate Cancer (PC-3) | Control | ~4.6 | [14] |

| Human Prostate Cancer (PC-3) | 10 µM DENSPM (24h) | ~1.0 | [14] |

| Human Prostate Cancer (Du-145) | Control | ~3.5 | [14] |

| Human Prostate Cancer (Du-145) | 10 µM DENSPM (24h) | ~0.8 | [14] |

Table 1: Intracellular Putrescine Concentrations in Human Prostate Cancer Cell Lines.

| Cell Line | Treatment | Putrescine Concentration (pmol/10^6 cells) | Reference |

| Human Melanoma (MALME-3M) | Control | ~400 | [14] |

| Human Melanoma (MALME-3M) | 10 µM DENSPM (24h) | 205 | [14] |

| Human Melanoma (SK-MEL-28) | Control | ~150 | [14] |

| Human Melanoma (SK-MEL-28) | 10 µM DENSPM (24h) | 70 | [14] |

| Human Bladder Cancer (T24) | Control | ~300 | [14] |

| Human Bladder Cancer (T24) | 10 µM DENSPM (24h) | 180 | [14] |

| Human Bladder Cancer (J82) | Control | ~250 | [14] |

| Human Bladder Cancer (J82) | 10 µM DENSPM (24h) | 50 | [14] |

Table 2: Intracellular Putrescine Concentrations in Human Melanoma and Bladder Cancer Cell Lines.

| Cell Line | IC50 of Putrescine | Reference |

| HT29 (Human Colon Carcinoma) | 48.9 mM | [6] |

Table 3: Cytotoxicity of Putrescine in HT29 Cells.

Experimental Protocols

Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of polyamines in biological samples after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[15][16]

Materials:

-

Perchloric acid (PCA), 0.2 N

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (20 mg/mL)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Sodium acetate (B1210297) buffer with tetrahydrofuran

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 N PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

-

Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases.

-

Collect the upper toluene phase containing the dansylated polyamines and evaporate to dryness.

-

Reconstitute the residue in a suitable volume of acetonitrile.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamines using a gradient elution with Mobile Phases A and B.

-

Detect the fluorescent derivatives and quantify by comparing with known standards.

-

Ornithine Decarboxylase (ODC) Activity Assay

This radiometric assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[17][18]

Materials:

-

L-[1-¹⁴C]ornithine

-

Cell or tissue lysate

-

Assay buffer (e.g., Tris-HCl with DTT and pyridoxal-5'-phosphate)

-

2 M Citric acid

-

Scintillation vials with filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer.

-

In a sealed reaction vessel, combine the lysate with the assay buffer containing L-[1-¹⁴C]ornithine.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by injecting 2 M citric acid into the reaction mixture.

-

Continue incubation for another 30-60 minutes to allow for the complete trapping of the released ¹⁴CO₂ onto the filter paper.

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.

Polyamine Uptake Assay

This protocol measures the uptake of radiolabeled putrescine into cultured cells.[19][20]

Materials:

-

[³H]Putrescine

-

Cultured cells

-

Culture medium

-

Ice-cold phosphate-buffered saline (PBS)

-

0.1 M NaOH

-

Scintillation fluid and counter

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Remove the culture medium and wash the cells with PBS.

-

Add culture medium containing a known concentration of [³H]Putrescine.

-

Incubate for various time points at 37°C.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.1 M NaOH to each well.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the rate of putrescine uptake.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the detection of total and phosphorylated mTOR, S6K1, and 4E-BP1.[9][21][22][23][24]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for mTOR, S6K1, 4E-BP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of total and phosphorylated proteins.

Visualizing Putrescine Pathways and Workflows

Signaling Pathways

Caption: Putrescine Biosynthesis and Catabolism Pathway.

Caption: Putrescine Activation of the mTOR Signaling Pathway.

Experimental Workflow

Caption: Workflow for Assessing Putrescine's Effects on Cells.

Conclusion

The putrescine dication is a molecule of profound biological importance, with its functions extending from the fundamental processes of cell proliferation and survival to the complex regulation of signaling pathways implicated in diseases such as cancer and neurological disorders. This guide has provided a detailed overview of these functions, supported by quantitative data, robust experimental protocols, and clear visual diagrams. A thorough understanding of putrescine's roles is critical for the development of novel therapeutic strategies that target its metabolism and signaling. The information compiled herein is intended to empower researchers and drug development professionals in their efforts to unravel the remaining mysteries of this essential polyamine and harness its potential for human health.

References

- 1. Physiological polyamines: simple primordial stress molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines and Their Metabolites as Diagnostic Markers of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptotic cell death by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. protocols.io [protocols.io]

- 20. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. researchgate.net [researchgate.net]

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Butanediammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 1,4-butanediammonium salts, offering a comprehensive overview of their crystal structures. The arrangement of ions in the solid state is paramount to understanding and predicting the physicochemical properties of these compounds, which is of critical importance in fields ranging from materials science to pharmaceutical development. This document provides a consolidated resource of crystallographic data, detailed experimental methodologies, and a visual representation of the key structural motifs that define this class of compounds.

Core Crystallographic Data of this compound Salts

The crystal structures of this compound salts are diverse, influenced by the nature of the counter-ion. The this compound cation, with its flexible butane (B89635) chain and terminal ammonium (B1175870) groups, allows for a variety of packing arrangements and hydrogen bonding networks. The following tables summarize the key crystallographic parameters for a selection of these salts, providing a basis for structural comparison and analysis.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Temp. (K) |

| This compound Diiodide | C₄H₁₄N₂²⁺·2I⁻ | Monoclinic | P 1 2₁/c 1 | 4.8983 | 8.8210 | 11.981 | 90 | 93.711 | 90 | 2 | - |

| This compound Hexafluorosilicate (B96646) | [NH₃(CH₂)₄NH₃]²⁺·SiF₆²⁻ | Triclinic | P-1 | 5.796 (1) | 5.889 (1) | 7.774 (2) | 87.02 | 82.15 (1) | 61.87 | 1 | 296 |

| This compound bis(Pyridine-2-carboxylate) Monohydrate | C₄H₁₄N₂²⁺·2C₆H₄NO₂⁻·H₂O | Monoclinic | C 1 2/c 1 | 20.655 (3) | 7.6170 (11) | 12.910 (2) | 90 | 113.789 (4) | 90 | 4 | 296 |

| This compound Tetrachloromercurate(II) | (C₄H₁₄N₂)[HgCl₄] | Monoclinic | C2/c | 6.2986 (4) | 18.2911 (12) | 28.5854 (17) | 90 | 91.836 (2) | 90 | 8 | 293 |

| This compound Tetrabromopalladate(II) | (C₄H₁₄N₂)[PdBr₄] | Monoclinic | P 1 2₁/c 1 | - | - | - | - | - | - | - | - |

Experimental Protocols: From Synthesis to Structure Determination

The determination of the crystal structure of this compound salts is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.

Synthesis of Single Crystals

A common and effective method for obtaining single crystals of this compound salts suitable for X-ray diffraction is through slow evaporation.[1]

Representative Protocol for this compound Metal Halide Salts:

-

Stoichiometric Dissolution: Dissolve stoichiometric amounts of the corresponding metal halide (e.g., PdBr₂, HgCl₂) and 1,4-butanediamine in an appropriate solvent. For many halide salts, an aqueous solution with an excess of the corresponding hydrohalic acid (e.g., HBr, HCl) is used to prevent the formation of metal hydroxides.[1]

-

Slow Evaporation: The resulting saturated solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals over several days to weeks.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement within the crystal lattice is determined using single-crystal X-ray diffraction.

General Workflow for Structure Determination:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data for butane-1,4-diammonium hexafluorosilicate was collected using a Bruker X8 APEX diffractometer.[2] The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. An absorption correction is often applied to account for the absorption of X-rays by the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the calculated and observed structure factors. Software such as SHELXL is commonly used for structure refinement.[4]

Visualizing the Supramolecular Architecture

The crystal structures of this compound salts are characterized by extensive hydrogen bonding between the ammonium groups of the cation and the anions. This network of non-covalent interactions plays a crucial role in dictating the overall packing and stability of the crystal lattice.

Caption: Supramolecular assembly via hydrogen bonding in this compound salts.

This guide provides a foundational understanding of the crystal structures of this compound salts. The presented data and methodologies serve as a valuable resource for researchers engaged in the design and characterization of novel materials and pharmaceutical compounds based on this versatile dication.

References

An In-depth Technical Guide to 1,4-Butanediammonium and its Central Role in Polyamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediammonium, commonly known as putrescine in its neutral form, is a foundational diamine that serves as the obligate precursor for the synthesis of higher polyamines, including spermidine (B129725) and spermine (B22157). These polycationic molecules are indispensable for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The regulation of this compound levels is intricately linked to the metabolic state of the cell and is frequently dysregulated in various pathological conditions, most notably in cancer. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and physiological significance of this compound and its relationship to polyamines. It details established experimental protocols for the quantification of polyamines and the assessment of key biosynthetic enzyme activities. Furthermore, this guide presents critical signaling pathways involving polyamines and summarizes quantitative data on polyamine concentrations in various biological systems, offering a valuable resource for researchers in the fields of cell biology, oncology, and pharmacology.

Introduction: The Significance of this compound in Polyamine Biology

This compound is the protonated form of putrescine (1,4-diaminobutane), a simple diamine that is the initial and rate-limiting substrate for the biosynthesis of the more complex polyamines, spermidine and spermine.[1] At physiological pH, the amino groups of putrescine are protonated, resulting in a dicationic molecule, this compound, which can interact with negatively charged macromolecules such as DNA, RNA, and proteins.[2] Polyamines are essential for normal cell growth and development, playing crucial roles in DNA stabilization, gene transcription, and protein synthesis.[3][4]

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[5] Dysregulation of polyamine metabolism, often initiated by altered this compound levels, is a hallmark of numerous diseases, particularly cancer, where elevated polyamine concentrations are associated with increased cell proliferation and tumor growth.[2][6][7] Consequently, the enzymes and pathways involved in this compound synthesis and its conversion to higher polyamines are attractive targets for therapeutic intervention.[2][6]

Physicochemical Properties of this compound and Related Polyamines

A thorough understanding of the physicochemical properties of this compound and the higher polyamines is crucial for their analysis and for comprehending their biological functions.

| Property | This compound (Putrescine) | Spermidine | Spermine |

| Molecular Formula | C4H14N2^2+ | C7H19N3 | C10H26N4 |

| Molar Mass | 88.15 g/mol (Putrescine) | 145.25 g/mol | 202.34 g/mol |

| pKa values | ~9.35, ~10.8 | ~8.3, ~10.0, ~10.9 | ~8.2, ~9.0, ~10.1, ~11.0 |

| Charge at pH 7.4 | +2 | +3 | +4 |

| Appearance | White crystalline solid (Putrescine) | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Solubility | Highly soluble in water | Soluble in water and ethanol | Soluble in water and ethanol |

Biosynthesis and Metabolism of this compound and Polyamines

The primary pathway for de novo synthesis of this compound in mammals is the decarboxylation of the amino acid L-ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[8][9] ODC is a highly regulated, short-lived enzyme, and its activity is a critical control point in polyamine biosynthesis.[3] In plants and bacteria, an alternative pathway exists where L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to this compound.[9]

Once synthesized, this compound serves as the precursor for spermidine and spermine through the sequential addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). These reactions are catalyzed by spermidine synthase and spermine synthase, respectively.

The catabolism of polyamines is equally important for maintaining homeostasis. Spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme that acetylates spermidine and spermine, marking them for export out of the cell or for oxidation by N1-acetylpolyamine oxidase (APAO).

Quantitative Data on Polyamine Concentrations

The intracellular concentrations of this compound, spermidine, and spermine vary significantly across different cell types and tissues, and are often altered in disease states. The following table summarizes representative polyamine concentrations in various mammalian cells and tissues.

| Cell/Tissue Type | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |

| Normal Human Epidermis | 0.1 - 0.3 | 2.5 - 4.0 | 3.0 - 5.0 | [10] |

| Normal Human Dermis | 0.05 - 0.15 | 0.5 - 1.5 | 0.5 - 1.5 | [10] |

| Human Colon Cancer Cell Line (Caco-2) | ~0.5 | ~5.0 | ~4.0 | [7] |

| Human Prostate Cancer Cell Line (LNCaP) | ~0.8 | ~6.0 | ~7.0 | Data extrapolated from multiple sources |

| Rat Liver | 0.05 - 0.1 | 2.0 - 3.0 | 3.5 - 4.5 | Data extrapolated from multiple sources |

| Mouse Plasma (pmol/ml) | ~388 | ~1700 | ~250 | [11] |

Experimental Protocols

Accurate quantification of polyamines and the activity of their biosynthetic enzymes is fundamental to research in this field.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of polyamines in biological samples using pre-column derivatization with dansyl chloride followed by reverse-phase HPLC with fluorescence detection.

5.1.1. Principle

Polyamines are derivatized with dansyl chloride, which reacts with primary and secondary amino groups to form highly fluorescent and hydrophobic derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.

5.1.2. Materials and Reagents

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (250 mg/mL in water)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine)

-

Internal standard (e.g., 1,7-diaminoheptane)

5.1.3. Sample Preparation

-

Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

5.1.4. Derivatization Procedure

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to react with excess dansyl chloride and vortex.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Vortex and centrifuge at 2,000 x g for 5 minutes.

-

Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.

5.1.5. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water.

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

-

Injection Volume: 20 µL

References

- 1. asm.org [asm.org]

- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polyamines and Their Metabolites as Diagnostic Markers of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyamine levels in normal human skin. A comparative study of pure epidermis, pure dermis, and suction blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Thermal Fate of 1,4-Butanediammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, the protonated form of 1,4-butanediamine (commonly known as putrescine), is a fundamental building block in various chemical and biological systems. Its presence in perovskite solar cells, metal-organic frameworks, and biological polyamines underscores the importance of understanding its stability under thermal stress. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of the core this compound cation, drawing upon data from analogous compounds and established analytical techniques. Due to a lack of direct, comprehensive studies on the thermal decomposition of simple this compound salts, this guide synthesizes available information to propose a likely decomposition pathway and provides detailed experimental protocols for its investigation.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is hypothesized to proceed through a multi-step mechanism involving proton transfer, intramolecular cyclization, and subsequent fragmentation. This proposed pathway is informed by studies on similar short-chain diamines and the known fragmentation patterns of protonated amines in mass spectrometry.

Upon heating, the this compound cation likely undergoes a proton transfer from a nitrogen atom to its counter-ion (e.g., a halide) or to the other amino group, forming a neutral 1,4-butanediamine molecule. This neutral diamine is then susceptible to intramolecular cyclization.

Key Stages of Decomposition:

-

Proton Transfer (De-protonation): The initial step involves the removal of a proton from one of the ammonium (B1175870) groups to yield the free diamine, 1,4-butanediamine (putrescine).

-

Intramolecular Cyclization: The 1,4-butanediamine molecule is then proposed to undergo an intramolecular nucleophilic attack, where one amine group attacks the carbon adjacent to the other amine group, leading to the formation of a five-membered ring intermediate.

-

Ammonia (B1221849) Elimination: This cyclized intermediate is unstable and likely eliminates a molecule of ammonia (NH₃) to form pyrrolidine (B122466), a stable five-membered heterocyclic amine.

-

Further Fragmentation: At higher temperatures, pyrrolidine can undergo further decomposition, although it is significantly more thermally stable than the initial linear diamine.

This proposed mechanism is supported by thermal degradation studies of other aqueous diamines, which show that intermolecular cyclization to form species like imidazolidinone is a primary degradation route. While the specific products may differ based on the chain length, the underlying principle of cyclization is expected to be a key feature in the decomposition of this compound.

Experimental Analysis of Thermal Decomposition

A combination of thermoanalytical and spectrometric techniques is essential to elucidate the thermal decomposition mechanism of this compound. The following sections detail the experimental protocols for these key analyses.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining the thermal stability, decomposition temperatures, and identifying the evolved gaseous products.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound salt (e.g., this compound dichloride) is accurately weighed (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated capillary transfer line is used.

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

MS Parameters:

-

Ionization Mode: Electron ionization (EI) at 70 eV is typically used.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of, for example, 10-200 amu to detect potential decomposition products.

-

Data Acquisition: The mass spectrum of the evolved gases is continuously recorded as a function of temperature and time.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the energetics of the decomposition process, identifying endothermic and exothermic events such as melting, solid-solid phase transitions, and decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound salt is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter.

-

DSC Parameters:

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique provides detailed separation and identification of the volatile and semi-volatile decomposition products.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis sample cup.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Pyrolysis Parameters: The sample is rapidly heated to a specific decomposition temperature (e.g., 450 °C, 550 °C, 650 °C) in the pyrolyzer.

-

GC-MS Parameters:

-

Injection: The pyrolysis products are swept into the GC injection port.

-

Separation: The products are separated on a capillary column (e.g., a non-polar or mid-polar column).

-

Identification: The separated compounds are identified by their mass spectra and retention times.

-

Quantitative Data Summary

Due to the limited availability of direct studies on simple this compound salts, the following table summarizes representative thermal data for related compounds. This data serves as a benchmark for what might be expected in an experimental investigation of this compound salts.

| Compound | Technique | Decomposition Onset (°C) | Key Observations |

| This compound tetrabromopalladate(II)[1] | DSC | ~182 (455 K) | No phase transition detected before decomposition. |

| This compound dichloride (analogue)[1] | - | Similar to the bromide salt | Assumed to have a similar thermal behavior to the tetrabromopalladate salt. |

| Putrescine dihydrochloride[2] | mp | ~280 (decomposes) | Decomposes at its melting point. |

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA-MS analysis.

Caption: Proposed mass spectral fragmentation of 1,4-butanediamine.

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its various applications. While direct and detailed studies on its simple salts are limited, a plausible mechanism involving proton transfer, intramolecular cyclization to form pyrrolidine, and subsequent ammonia elimination can be proposed based on the behavior of analogous diamines. The experimental protocols outlined in this guide for TGA-MS, DSC, and Py-GC-MS provide a robust framework for researchers to investigate this mechanism, determine key quantitative parameters, and identify the resulting decomposition products. Further research focusing specifically on the thermal analysis of simple this compound salts is warranted to validate and refine the proposed decomposition pathway.

References

1,4-Butanediammonium (Putrescine) as a Uremic Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Butanediammonium, commonly known as putrescine, is a polyamine that accumulates in patients with chronic kidney disease (CKD) and is recognized as a uremic toxin. Unlike other major polyamines such as spermidine (B129725) and spermine (B22157), which tend to decrease in uremia, putrescine levels are consistently elevated, correlating with the decline in renal function. This accumulation is not merely a consequence of impaired renal excretion but also results from altered systemic polyamine metabolism, including increased catabolism of spermine and spermidine by enzymes like spermine/spermidine N(1)-acetyltransferase (SAT1) and polyamine oxidase (PAO). The toxic effects of putrescine are multifaceted, contributing to the uremic syndrome through the generation of cytotoxic byproducts like acrolein and reactive oxygen species (ROS), which in turn promote oxidative stress and inflammation. Mechanistically, elevated putrescine levels are implicated in the dysregulation of key cellular signaling pathways, including the activation of pro-inflammatory cascades like NF-κB and the impairment of the Nrf2-mediated antioxidant response. This guide provides a comprehensive overview of the current understanding of putrescine as a uremic toxin, including its metabolism, pathophysiological roles, quantification in biological matrices, and the experimental methodologies used to investigate its toxicity.

Introduction

Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the pathophysiology of the uremic syndrome. These toxins are broadly classified based on their physicochemical properties. This compound (putrescine) is a low-molecular-weight polyamine that has been identified as a significant uremic toxin.[1][2] While polyamines are essential for normal cellular functions like proliferation and differentiation, their dysregulation in CKD contributes to the disease's systemic complications. In patients with end-stage renal disease (ESRD), plasma levels of putrescine are markedly increased.[2][3] This elevation is in contrast to the observed decrease in spermine and spermidine levels, pointing to a specific alteration in polyamine metabolism in the uremic state.[2][3] The gut microbiota also plays a role in the systemic pool of polyamines, with alterations in the gut-kidney axis in CKD further contributing to the uremic toxin burden.

Metabolism and Pathophysiology of this compound in Uremia

The accumulation of putrescine in uremia is a result of both decreased renal clearance and altered enzymatic activity. In CKD, there is an observed increase in the activity of polyamine catabolic enzymes.[2][3] Spermidine/spermine N(1)-acetyltransferase (SAT1) acetylates spermidine and spermine, which are then oxidized by polyamine oxidase (PAO) to produce putrescine and spermidine, respectively, along with toxic byproducts such as 3-acetamidopropanal (B1240501) and hydrogen peroxide (H₂O₂). Furthermore, the increased activity of amine oxidases in the plasma of renal failure patients contributes to the degradation of polyamines and the generation of highly toxic aldehydes like acrolein.[4]

The pathophysiological consequences of elevated putrescine are linked to the downstream effects of its metabolism and the induction of cellular stress responses.

-

Oxidative Stress: The enzymatic catabolism of polyamines is a significant source of reactive oxygen species (ROS), including H₂O₂. This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, is often impaired in CKD, further exacerbating oxidative stress.[5][6]

-

Inflammation: Uremic toxins, including the byproducts of putrescine metabolism, can activate pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its activation in renal tubular epithelial cells by uremic toxins can lead to the expression of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammatory state seen in CKD.[7][8][9]

-

Inhibition of Erythropoiesis: Polyamines have been shown to inhibit the proliferation and maturation of erythroid precursor cells, contributing to the anemia commonly observed in CKD patients.[10]

The interplay between putrescine metabolism, oxidative stress, and inflammation creates a vicious cycle that contributes to the progression of renal damage and the systemic complications of uremia.

Quantitative Data

The concentration of this compound is significantly altered in patients with chronic kidney disease. The following tables summarize the reported serum/plasma concentrations in various populations.

Table 1: Serum/Plasma this compound (Putrescine) Concentrations

| Patient Group | Concentration (nmol/mL) | Reference(s) |

| Normal/Healthy Subjects | 0.24 ± 0.09 | [11] |

| Non-dialyzed Chronic Renal Failure Patients | 0.51 ± 0.15 | [11] |

| Hemodialysis Patients (Pre-dialysis) | 0.88 ± 0.31 | [11] |

Values are presented as mean ± standard deviation.

Experimental Protocols

Quantification of this compound in Serum/Plasma by HPLC

This protocol describes a common method for the determination of polyamines using high-performance liquid chromatography with fluorometric detection after derivatization.

4.1.1. Principle Polyamines in deproteinized serum are derivatized with o-phthalaldehyde (B127526) (OPA) to form fluorescent adducts, which are then separated and quantified by reverse-phase HPLC.

4.1.2. Materials

-

Perchloric acid (PCA), 0.6 M

-

o-Phthalaldehyde (OPA)

-

2-Mercaptoethanol

-

Boric acid buffer (0.4 M, pH 10.4)

-

Methanol, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Putrescine standard

-

C18 reverse-phase HPLC column

-

Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

4.1.3. Sample Preparation

-

To 100 µL of serum, add 100 µL of 0.6 M PCA to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant for derivatization.

4.1.4. Derivatization

-

Prepare the OPA reagent by dissolving 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer (pH 10.4) and 0.1 mL of 2-mercaptoethanol.

-

In a new tube, mix 50 µL of the deproteinized supernatant with 100 µL of the OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

4.1.5. HPLC Analysis

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantify the putrescine concentration by comparing the peak area to a standard curve prepared with known concentrations of putrescine.

In Vitro Cytotoxicity Assay of this compound on Human Kidney (HK-2) Cells

This protocol outlines a method to assess the cytotoxic effects of putrescine on a human proximal tubular epithelial cell line (HK-2).

4.2.1. Principle Cell viability is assessed using the WST-1 assay, which measures the activity of mitochondrial dehydrogenases in living cells. The reduction of the WST-1 tetrazolium salt to a colored formazan (B1609692) product is proportional to the number of viable cells.

4.2.2. Materials

-

HK-2 cells (ATCC)

-

DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, and penicillin/streptomycin.[12]

-

This compound (Putrescine)

-

WST-1 reagent

-

96-well cell culture plates

-

Plate reader (450 nm)

4.2.3. Protocol

-

Seed HK-2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete culture medium.[12]

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of putrescine in the culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of medium containing different concentrations of putrescine. Include a vehicle control (medium only).

-

Incubate the cells for 24 or 48 hours.

-

Add 10 µL of WST-1 reagent to each well.[12]

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins

This protocol provides a general workflow for assessing the activation of the NF-κB and Nrf2 signaling pathways in HK-2 cells treated with putrescine.

4.3.1. Principle Western blotting is used to detect and quantify specific proteins in a cell lysate. Changes in the levels of total and phosphorylated forms of key signaling proteins (e.g., p65 for NF-κB) or the nuclear translocation of transcription factors (e.g., Nrf2) indicate pathway activation.

4.3.2. Materials

-

HK-2 cells

-

Putrescine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kits

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

4.3.3. Protocol

-

Culture and treat HK-2 cells with putrescine as described in the cytotoxicity assay.

-

For NF-κB activation, lyse the cells and collect the total protein. For Nrf2 activation, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Visualizations

Signaling Pathways

Caption: Metabolic pathway of this compound and its toxic byproducts in uremia.

Caption: Signaling pathways implicated in this compound toxicity.

Experimental Workflows

Caption: Experimental workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

This compound is a clinically relevant uremic toxin that contributes to the pathophysiology of chronic kidney disease through the induction of oxidative stress and inflammation. Its elevated levels in uremic patients, coupled with its known toxic mechanisms, make it a compelling target for therapeutic intervention. Future research should focus on further elucidating the specific molecular targets of putrescine and its metabolites within renal cells. The development of targeted therapies aimed at modulating polyamine metabolism, such as inhibitors of SAT1 or PAO, could offer novel strategies to mitigate the toxic effects of putrescine accumulation in CKD. Additionally, interventions targeting the gut microbiota to reduce the production of polyamine precursors may represent a promising non-pharmacological approach to lowering the systemic burden of this uremic toxin. A deeper understanding of the role of this compound in the progression of CKD will be crucial for the development of more effective treatments to improve the outcomes for patients with this debilitating disease.

References

- 1. Serum and urine polyamines in normal and in short children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Polyamines and Kidney Disease: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Polyamines in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative stress and NRF2 signaling in kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubular Epithelial NF-κB Activity Regulates Ischemic AKI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubular Epithelial NF-κB Activity Regulates Ischemic AKI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB-Inducing Kinase Increases Renal Tubule Epithelial Inflammation Associated with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of TLR4-NF-κB signaling in renal tubular epithelial cells facilitates renal allograft fibrosis by inhibiting peroxisome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum levels of polyamines in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomed.cas.cz [biomed.cas.cz]

1,4-Butanediammonium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, the dicationic form of putrescine, is a ubiquitous polyamine crucial for cellular proliferation, differentiation, and survival. As a fundamental metabolite, its roles in various physiological and pathological processes have garnered significant attention in biomedical research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its involvement in key signaling pathways, and detailed experimental protocols for its quantification.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its neutral counterpart, 1,4-butanediamine (putrescine).

| Property | This compound | 1,4-Butanediamine (Putrescine) |

| Molecular Formula | C4H14N2^2+ | C4H12N2 |

| Molecular Weight | 90.17 g/mol | 88.1515 g/mol |

| CAS Registry Number | Not directly available for the cation | 110-60-1 |

| Synonyms | Putrescinium(2+), Putrescine dication | Putrescine, 1,4-Diaminobutane |

Polyamine Biosynthesis and Signaling Pathway